molecular formula C3H5KO3 B8208443 potassium;prop-2-enoic acid;hydroxide

potassium;prop-2-enoic acid;hydroxide

Cat. No.: B8208443
M. Wt: 128.17 g/mol
InChI Key: SYJCHEARIWSBBG-UHFFFAOYSA-M
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Description

The compound with the identifier “potassium;prop-2-enoic acid;hydroxide” is a chemical substance registered in the PubChem database PubChem is a public repository for information on the biological activities of small molecules

Chemical Reactions Analysis

potassium;prop-2-enoic acid;hydroxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

potassium;prop-2-enoic acid;hydroxide has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules. In biology, it may be used in studies involving enzyme interactions and metabolic pathways. In medicine, this compound could be investigated for its potential therapeutic effects and as a lead compound for drug development. In industry, it may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of potassium;prop-2-enoic acid;hydroxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

potassium;prop-2-enoic acid;hydroxide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can involve analyzing the chemical properties, reactivity, and applications of these compounds. By understanding the similarities and differences, researchers can better appreciate the unique features of this compound and its potential advantages in various applications.

Properties

IUPAC Name

potassium;prop-2-enoic acid;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O2.K.H2O/c1-2-3(4)5;;/h2H,1H2,(H,4,5);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJCHEARIWSBBG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)O.[OH-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)O.[OH-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5KO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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